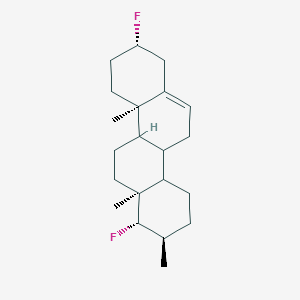
(1S,2R,8S,10aR,12aS)-1,8-difluoro-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydrochrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of APR19 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that are essential for the compound’s biological activity. This step often involves selective protection and deprotection strategies to ensure the correct placement of functional groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for APR19 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
APR19 undergoes various chemical reactions, including:
Oxidation: APR19 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: APR19 can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
APR19 has shown promise in various scientific research applications, including:
Oncology: APR19 has demonstrated anti-tumor activity in preclinical models of breast cancer. .
Endocrinology: As a progesterone receptor antagonist, APR19 is being studied for its potential use in treating hormone-dependent conditions.
Pharmacology: Research is ongoing to understand the pharmacokinetics and pharmacodynamics of APR19, which could lead to the development of new therapeutic agents.
作用机制
APR19 exerts its effects by selectively binding to the progesterone receptor and inhibiting its activity. This leads to a reduction in the expression of progesterone receptor and estrogen receptor alpha, which are key drivers of cell proliferation in hormone-dependent cancers . The compound also induces apoptosis (programmed cell death) in cancer cells by activating pathways such as poly(ADP-ribose) polymerase (PARP) cleavage .
相似化合物的比较
APR19 is unique compared to other progesterone receptor antagonists due to its selective and passive antagonistic properties. Similar compounds include:
Ulipristal acetate: Another progesterone receptor modulator that has shown anti-tumor activity but with different molecular mechanisms.
Mifepristone: A well-known progesterone receptor antagonist used for various medical applications, but with a broader range of effects and potential side effects.
APR19 stands out due to its distinct molecular mechanism and selective action, making it a promising candidate for further research and development in oncology and other fields.
属性
分子式 |
C21H32F2 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
(1S,2R,8S,10aR,12aS)-1,8-difluoro-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydrochrysene |
InChI |
InChI=1S/C21H32F2/c1-13-4-7-17-16-6-5-14-12-15(22)8-10-20(14,2)18(16)9-11-21(17,3)19(13)23/h5,13,15-19H,4,6-12H2,1-3H3/t13-,15+,16?,17?,18?,19+,20+,21+/m1/s1 |
InChI 键 |
UEILQXVVJHZGQK-KYFJQHFKSA-N |
手性 SMILES |
C[C@@H]1CCC2C3CC=C4C[C@H](CC[C@@]4(C3CC[C@@]2([C@H]1F)C)C)F |
规范 SMILES |
CC1CCC2C3CC=C4CC(CCC4(C3CCC2(C1F)C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)
![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)

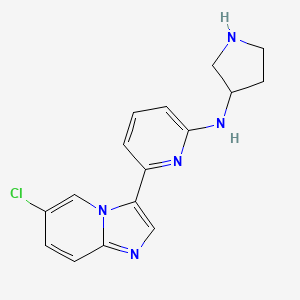
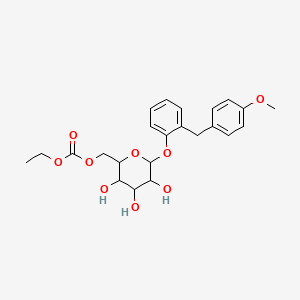
![N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B10771874.png)
![4-(cyclopropylmethoxy)-N-[8-methyl-3-[(1R)-1-pyrrolidin-1-ylethyl]quinolin-7-yl]benzamide](/img/structure/B10771881.png)
![(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771886.png)
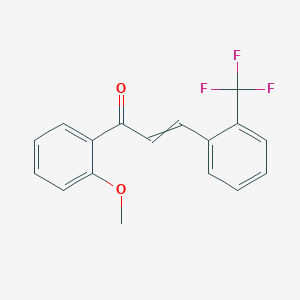
![[(2R,3R,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10771900.png)
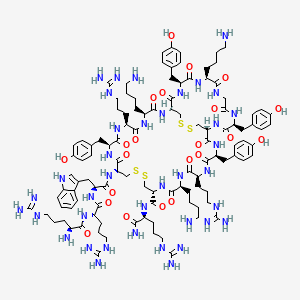

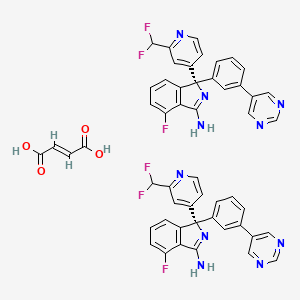
![3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10771922.png)